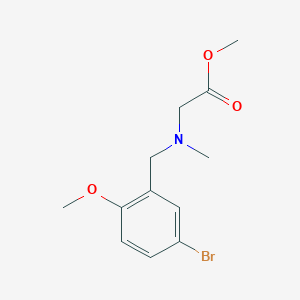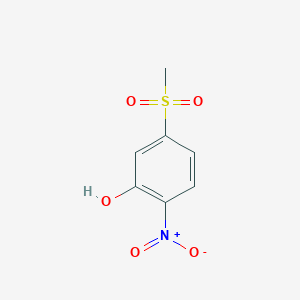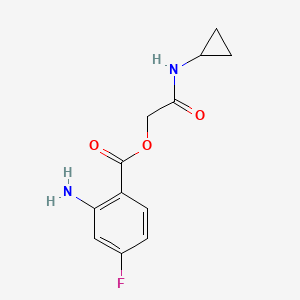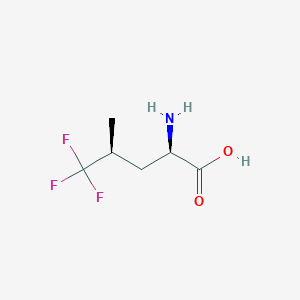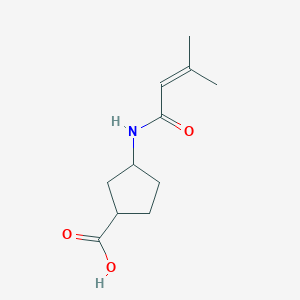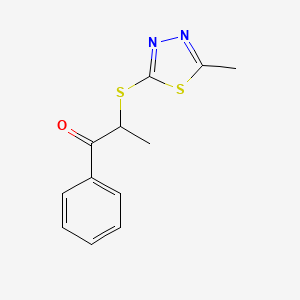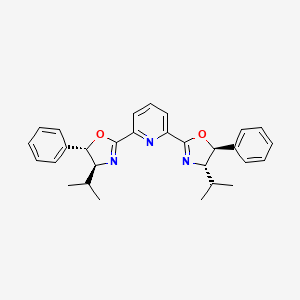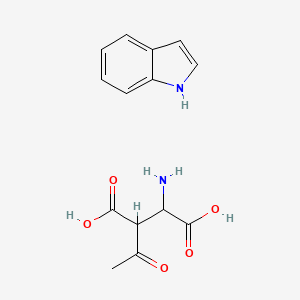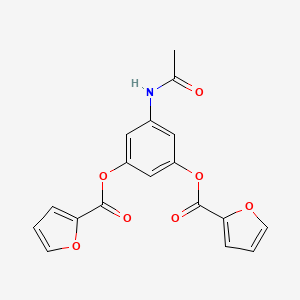
5-(Acetylamino)-1,3-phenylene di(2-furoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Acetylamino)-1,3-phenylene di(2-furoate) is an organic compound that features a phenylene core substituted with acetylamino and furoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-1,3-phenylene di(2-furoate) typically involves the reaction of 5-acetylaminophthalic acid with 2-furoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is isolated and purified using techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
5-(Acetylamino)-1,3-phenylene di(2-furoate) can undergo various chemical reactions, including:
Oxidation: The furoate groups can be oxidized to form carboxylic acids.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The furoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids derived from the furoate groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
5-(Acetylamino)-1,3-phenylene di(2-furoate) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 5-(Acetylamino)-1,3-phenylene di(2-furoate) involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the furoate groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with similar furoate groups but different functional groups.
2,5-Furandicarboxylic acid: Another furoate-containing compound with different substitution patterns.
Uniqueness
5-(Acetylamino)-1,3-phenylene di(2-furoate) is unique due to its specific combination of acetylamino and furoate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C18H13NO7 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC 名称 |
[3-acetamido-5-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C18H13NO7/c1-11(20)19-12-8-13(25-17(21)15-4-2-6-23-15)10-14(9-12)26-18(22)16-5-3-7-24-16/h2-10H,1H3,(H,19,20) |
InChI 键 |
ZQYCCCCXSWLPJP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=CC(=C1)OC(=O)C2=CC=CO2)OC(=O)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)
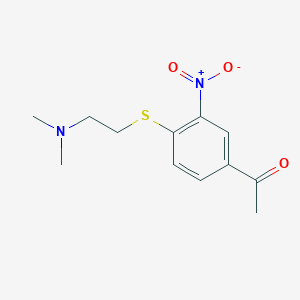
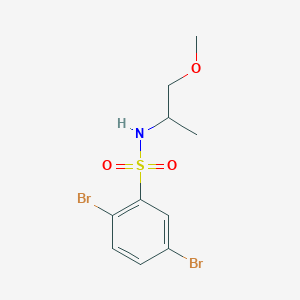
![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)
